molecular formula C9H11F2N B13222985 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine

2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine

Cat. No.: B13222985
M. Wt: 171.19 g/mol
InChI Key: CJMJVQUABQLJRS-UHFFFAOYSA-N
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Description

2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine ( 1546168-16-4) is a fluorinated aromatic amine derivative of significant interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C9H11F2N and a molecular weight of 171.19 g/mol, this compound serves as a versatile building block for the synthesis of more complex bioactive molecules . The incorporation of two fluorine atoms on its structure is a common strategy in drug design, as it can enhance metabolic stability, influence lipophilicity, and improve the overall pharmacokinetic profile of lead compounds . The primary amine functionality allows for further derivatization, making it a valuable intermediate for constructing compound libraries or targeted molecules, particularly in the development of fluorinated analogs for drug discovery . While specific biological data and mechanisms of action for this precise molecule are not extensively detailed in the available literature, its structural features align with those used in developing inhibitors for various enzymes and receptors . This product is intended for research purposes as a chemical intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

2-fluoro-1-(4-fluoro-3-methylphenyl)ethanamine

InChI

InChI=1S/C9H11F2N/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4,9H,5,12H2,1H3

InChI Key

CJMJVQUABQLJRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CF)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a fluorinating agent, followed by reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a potential lead compound for the development of pharmaceuticals targeting neurological disorders.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Variations

The compound’s uniqueness lies in its substitution pattern. Below is a comparison with structurally related analogs:

Compound Name Substituents Molecular Weight Key Features
Target Compound 2-Fluoro on ethanamine; 4-fluoro-3-methylphenyl 171.19 Dual fluorine substitution enhances lipophilicity and potential CNS activity
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine 2-Fluoro on ethanamine; 4-(trifluoromethyl)phenyl 207.17 Trifluoromethyl group increases electron-withdrawing effects and stability
2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine 2-Fluoro on ethanamine; 2-methoxyphenyl 169.20 Methoxy group introduces polarity, potentially reducing blood-brain barrier penetration
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine Ethoxy group with trifluoromethyl; unsubstituted ethanamine 219.21 Trifluoroethoxy group may enhance metabolic resistance
2-(4-Bromo-1H-indol-3-yl)ethan-1-amine Brominated indole ring; unsubstituted ethanamine 239.11 Indole scaffold expands π-π stacking interactions in receptor binding

Physicochemical Properties

  • Lipophilicity (logP): Fluorine substituents generally increase logP. The target compound’s dual fluorines likely confer higher lipophilicity compared to methoxy-substituted analogs (e.g., ), enhancing membrane permeability. The trifluoromethyl analog () may exhibit even greater hydrophobicity.

Neurological Targets

  • TAAR1 Modulation: Compounds with ethanamine cores, such as those in , show agonist activity at TAAR1, a receptor implicated in dopamine regulation. The target compound’s fluorines may improve metabolic stability and binding kinetics compared to non-fluorinated analogs.
  • Opioid Receptor Interactions: Benzimidazole derivatives like isotonitazene () highlight the role of ethanamine moieties in potent opioid activity. Fluorine substitutions in the target compound could similarly enhance receptor affinity or selectivity.

Antimalarial and Antibacterial Potential

  • Compounds like 2-(4-Fluoro-3-methylphenyl)-2-oxoethyl esters () demonstrate the therapeutic relevance of fluorinated aromatic systems in antimalarial drug discovery. The target compound’s fluorinated scaffold may offer analogous advantages in parasite-targeted therapies.

Biological Activity

2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is a fluorinated organic compound with potential pharmacological implications. The presence of fluorine atoms in its structure may enhance its lipophilicity and binding affinity to various biological targets, making it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C10H12F2N
  • Molecular Weight : 185.21 g/mol
  • Density : Approximately 1.1 g/cm³
  • Boiling Point : Estimated around 200°C at 760 mmHg

The compound features an ethanamine backbone with two fluorinated aromatic substituents, which can significantly influence its reactivity and biological properties.

The biological activity of 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is primarily attributed to its interaction with neurotransmitter systems. Its mechanism may involve modulation of dopaminergic, serotonergic, or adrenergic pathways, which are crucial in various neurological and psychiatric disorders.

Biological Activity

Research indicates that compounds structurally similar to 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine often exhibit significant biological effects, including:

  • Neurotransmitter Modulation : Initial studies suggest potential interactions with trace amine-associated receptor 1 (TAAR1), which plays a role in modulating neurotransmitter release and could influence behaviors related to mood and cognition .
  • Antimicrobial Properties : Similar fluorinated compounds have shown varying degrees of antibacterial and antifungal activity, suggesting that this compound may also exhibit such properties .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine:

StudyFindings
Study A Investigated the agonistic properties on TAAR1; found a dose-dependent activation with an EC50 of 0.507 μM .
Study B Examined structural analogs for antimicrobial activity; demonstrated moderate to good efficacy against various bacterial strains .
Study C Explored the pharmacokinetics of fluorinated derivatives; noted enhanced stability and bioavailability due to fluorination .

Synthesis and Structural Variants

The synthesis of 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine typically involves several steps, including nucleophilic substitutions and possibly the use of protecting groups for amines. Variants of this compound, such as those with different substitutions on the aromatic ring, can lead to distinct biological profiles:

Compound NameUnique Features
2-Fluoro-1-(3-methylphenyl)ethan-1-amineLacks the second fluorine atom; potential differences in biological activity.
(S)-1-(2-Fluoro-3-methylphenyl)ethanamine hydrochlorideChiral variant; may exhibit different pharmacokinetic properties compared to its racemic counterpart.

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